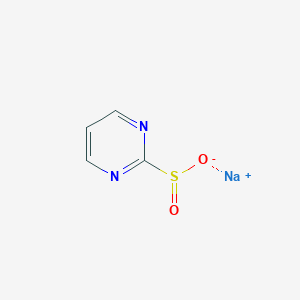

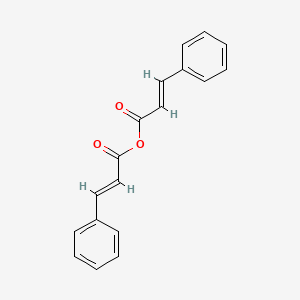

![molecular formula C38H65NO31 B3028609 Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc CAS No. 2414396-62-4](/img/structure/B3028609.png)

Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

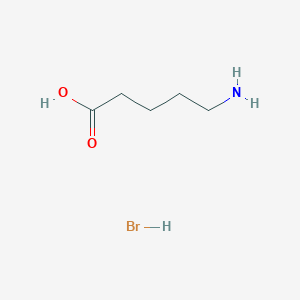

Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc, commonly referred to as M3G, is a glycosylated peptide with a complex structure. It is composed of a mannose core with two branches of mannose and one branch of N-acetylglucosamine (GlcNAc). M3G is a type of glycopeptide that has been extensively studied for its potential application in various scientific fields.

Wirkmechanismus

M3G has been shown to interact with various cell surface receptors, including toll-like receptors (TLRs), C-type lectin receptors (CLRs), and N-glycan receptors (NGRs). TLRs are receptors that recognize pathogen-associated molecular patterns (PAMPs) and are involved in the innate immune response. CLRs are receptors that recognize carbohydrates and are involved in the recognition of pathogens. NGRs are receptors that recognize N-glycans and are involved in the recognition of pathogens. M3G has been shown to interact with these receptors, leading to the activation of various signaling pathways.

Biochemical and Physiological Effects

M3G has been shown to have various biochemical and physiological effects. In vitro studies have shown that M3G is capable of inducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, M3G has been shown to induce the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that M3G is capable of modulating the immune response and promoting wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

M3G has several advantages and limitations for laboratory experiments. One advantage of M3G is that it is easy to synthesize and can be produced in large quantities. In addition, M3G is stable and can be stored for long periods of time. However, one limitation of M3G is that it is not water-soluble, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

M3G has potential applications in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. In the future, M3G could be used to develop targeted drug delivery systems and therapeutic agents. In addition, M3G could be used to develop nanomaterials and scaffolds for tissue engineering. Finally, M3G could be used to develop diagnostic tools and biomarkers for the early detection of diseases.

Synthesemethoden

M3G can be synthesized using a variety of different methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and enzymatic synthesis. SPPS is a method of peptide synthesis that involves the stepwise coupling of amino acids onto a solid support. This method is advantageous as it allows for the synthesis of longer peptides with high yields and purity. Solution-phase peptide synthesis is a method of peptide synthesis that involves the stepwise coupling of amino acids in a solution. This method is advantageous as it is faster and more cost-effective than SPPS. Enzymatic synthesis is a method of peptide synthesis that involves the use of enzymes to catalyze the formation of peptide bonds. This method is advantageous as it allows for the synthesis of peptides with high yields and purity.

Wissenschaftliche Forschungsanwendungen

M3G has been studied for its potential application in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. Due to its complex structure, M3G has been studied for its potential use as a scaffold for the construction of nanomaterials. In addition, M3G has been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. Finally, M3G has been studied for its potential use as a therapeutic agent due to its ability to modulate the immune system.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO31/c1-9(45)39-10(2-40)17(47)31(11(46)3-41)68-37-30(60)32(69-38-33(26(56)20(50)14(6-44)65-38)70-36-29(59)24(54)19(49)13(5-43)64-36)22(52)16(67-37)8-62-35-28(58)25(55)21(51)15(66-35)7-61-34-27(57)23(53)18(48)12(4-42)63-34/h2,10-38,41-44,46-60H,3-8H2,1H3,(H,39,45)/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36+,37-,38+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCOBOGNJMAYNP-SIKYCVHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

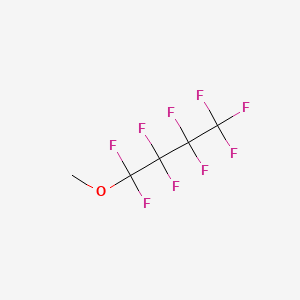

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)

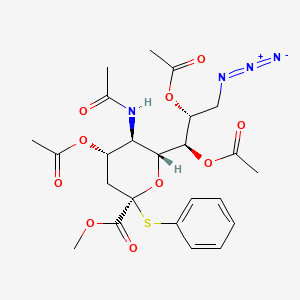

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)